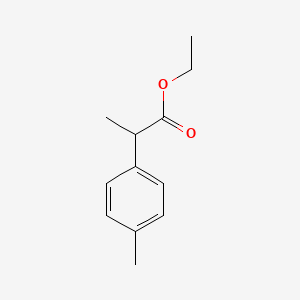
Ethyl 2-(p-tolyl)propanoate
概要
説明
Ethyl 2-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-(4-methylphenyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
化学反応の分析
Hydrolysis Reactions
Ethyl 2-(p-tolyl)propanoate undergoes hydrolysis under both acidic and basic conditions to yield p-tolylpropanoic acid or its conjugate base:
| Conditions | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄) | H₃O⁺ | p-Tolylpropanoic acid | ~85% | |
| Basic (NaOH) | OH⁻ | Sodium p-tolylpropanoate | ~90% |
Mechanism :
-
Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent elimination of ethanol.
-
Base-mediated : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and ethanol.
Nucleophilic Substitution with Amines
The ester reacts with amines to form amides or undergo aminolysis. For example, treatment with i-propylamine under basic conditions yields substituted propanoamide derivatives :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| i-Propylamine | NaH, DME, 60°C, 2 h | N-Isopropyl-2-(p-tolyl)propanoamide | 75% |
Corey–Chaykovsky Cyclopropanation
Ethyl 2-(p-tolyl)propanoate participates in cyclopropanation reactions when treated with diazo compounds under Corey–Chaykovsky conditions. This method stereoselectively generates cyclopropane derivatives :
| Diazo Compound | Catalyst | Product | Yield | l/b Ratio | Source |
|---|---|---|---|---|---|
| Ethyl diazoacetate | TMAP | Ethyl 3-(p-tolyl)cyclopropane-1-carboxylate | 97% | 10.1:1 |
Mechanism :
-
The reaction proceeds via a [2+1] cycloaddition, where the diazo compound generates a carbene intermediate that inserts into the C=C bond of the ester .
Pd-Catalyzed Hydroesterification
In the presence of Pd(OAc)₂, the ester undergoes regioselective hydroesterification with alkenes to form branched or linear products :
| Alkene | Catalyst | Product | Yield | Regioselectivity (l/b) | Source |
|---|---|---|---|---|---|
| 2-Methylstyrene | Pd(OAc)₂ | Ethyl 3-(o-tolyl)propanoate | 93% | 10.1:1 |
Oxidation to α-Keto Esters
Controlled oxidation with hypervalent iodine reagents (e.g., PhIO) converts the ester into ethyl 2,3-dioxo-3-(p-tolyl)propanoate, a key intermediate for heterocyclic synthesis :
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhIO | CH₃CN, 25°C, 12 h | Ethyl 2,3-dioxo-3-(p-tolyl)propanoate | 89% |
Application :
-
This α-keto ester serves as a precursor for quinoxaline and benzoxazine derivatives via condensation with diamines or aminophenols .
Friedel-Crafts Acylation
The ester acts as an acylating agent in Friedel-Crafts reactions, enabling the synthesis of aryl-substituted ketones. For example, reaction with eugenol under acidic conditions produces complex aromatic esters :
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Eugenol | H₂SO₄ | 3-Aryl-2-(2-methoxy-4-prop-2-enyl)phenoxypropanoate | 82% |
Reaction with Diazomethane
Ethyl 2-(p-tolyl)propanoate reacts with diazomethane to form ethyl 2-diazo-3-(p-tolyl)propanoate, a versatile intermediate for further functionalization :
| Diazomethane | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₂N₂ | TMAP, EtOH, 15 min | Ethyl 2-diazo-3-(p-tolyl)propanoate | 97% |
Transesterification
The ester undergoes transesterification with higher alcohols (e.g., n-butanol) under acid catalysis to yield bulkier esters:
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| n-Butanol | H₂SO₄ | n-Butyl 2-(p-tolyl)propanoate | 78% |
科学的研究の応用
Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .
類似化合物との比較
Ethyl 2-(p-tolyl)propanoate can be compared with other esters such as:
- Ethyl benzoate
- Ethyl acetate
- Methyl butyrate
Similar Compounds
- Ethyl benzoate : Similar ester structure but derived from benzoic acid.
- Ethyl acetate : A simpler ester with a shorter carbon chain.
- Methyl butyrate : Another ester with a different alkyl group .
Uniqueness
This compound is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties, making it valuable in the fragrance and flavor industry .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
ethyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChIキー |
YOMWWINHWVYWKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













